1-(1,4-Benzodioxane-6-yl)ethylamine
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Overview
Description
1-(1,4-Benzodioxane-6-yl)ethylamine is an organic compound that features a benzodioxane ring system attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxane-6-yl)ethylamine typically involves the reaction of 1,4-benzodioxane with ethylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Benzodioxane-6-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1,4-Benzodioxane-6-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,4-Benzodioxane-6-yl)ethylamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane-6-amine: A related compound with similar structural features but different functional groups.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
1-(1,4-Benzodioxane-6-yl)ethylamine is unique due to its specific combination of the benzodioxane ring and ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C2H2O4/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;3-1(4)2(5)6/h2-3,6-7H,4-5,11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGHCQOCNTAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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